2-Fluoro-5-(2-piperidyl)phenylamine
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Overview
Description
2-Fluoro-5-(2-piperidyl)phenylamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol . It is characterized by the presence of a fluorine atom at the second position and a piperidyl group at the fifth position on the phenylamine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Fluoro-5-(2-piperidyl)phenylamine involves several steps. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Industrial production methods often involve high-pressure autoclaves and specific catalysts such as platinum and carbon or Raney nickel to facilitate the reactions . The reaction conditions typically include controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-5-(2-piperidyl)phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(2-piperidyl)phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-piperidyl)phenylamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with biological molecules. The piperidyl group enhances its binding affinity to certain receptors, making it a valuable tool in pharmacological studies .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-5-(2-piperidyl)phenylamine include:
2-Fluoropyridine: Another fluorinated compound with similar reactivity but different structural properties.
2-Fluoroaniline: Lacks the piperidyl group, resulting in different chemical behavior.
5-Fluoro-2-piperidylphenylamine: A positional isomer with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H15FN2 |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-2-ylaniline |
InChI |
InChI=1S/C11H15FN2/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6,13H2 |
InChI Key |
MJEXCDKATSBCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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